molecular formula C20H25NO3 B7738764 C20H25NO3

C20H25NO3

Cat. No.: B7738764
M. Wt: 327.4 g/mol
InChI Key: HDKILBAFQRHTBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benactyzine involves the esterification of benzilic acid with 2-(diethylamino)ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of benactyzine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Benactyzine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benactyzine has a wide range of applications in scientific research:

Mechanism of Action

Benactyzine exerts its effects primarily through its action on the central nervous system. It functions as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in parasympathetic nervous system activity, resulting in its antidepressant and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    Difemerine: An antimuscarinic compound with similar anticholinergic properties.

    Dimenoxadol: An opioid analgesic with different pharmacological effects.

    Panicudine: An alkaloid with distinct biological activities.

    Traxoprodil: An NMDA antagonist with unique neuroprotective properties.

Uniqueness

Benactyzine is unique due to its specific anticholinergic activity and its use as an antidepressant. Unlike other similar compounds, benactyzine’s primary application is in the treatment of depression and its potential neuroprotective effects .

Properties

IUPAC Name

6-[[cyclohexyl(methyl)amino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-21(13-6-3-2-4-7-13)12-17-18(22)11-10-15-14-8-5-9-16(14)20(23)24-19(15)17/h10-11,13,22H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKILBAFQRHTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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